2-(2-Quinoxalinyl)malondialdehyde
Overview
Description
2-(2-Quinoxalinyl)malondialdehyde is a heterocyclic compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol . This compound is a derivative of malondialdehyde, a reactive aldehyde produced during lipid peroxidation. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Quinoxalinyl)malondialdehyde typically involves the reaction of quinoxaline derivatives with malondialdehyde. One common method is the condensation reaction between quinoxaline-2-carbaldehyde and malondialdehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-(2-Quinoxalinyl)malondialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Quinoxaline-2-ylpropanediol.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-(2-Quinoxalinyl)malondialdehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Quinoxalinyl)malondialdehyde involves its interaction with various molecular targets and pathways. It is known to participate in oxidative stress by reacting with free radicals and forming adducts with biomolecules such as proteins and nucleic acids . This compound can also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacks the aldehyde groups.
Malondialdehyde: A simpler dialdehyde without the quinoxaline ring.
2-(2-Pyrazinyl)malondialdehyde: A similar compound with a pyrazine ring instead of a quinoxaline ring.
Uniqueness
2-(2-Quinoxalinyl)malondialdehyde is unique due to its combination of the quinoxaline ring and malondialdehyde moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-quinoxalin-2-ylpropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-6-8(7-15)11-5-12-9-3-1-2-4-10(9)13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFAHKDFMOBRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396694 | |
Record name | 2-(2-Quinoxalinyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205744-84-9 | |
Record name | 2-(2-Quinoxalinyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Quinoxalinyl)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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